1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate is a chemical compound with the molecular formula C15H15NO4S It is a derivative of naphthylcarbamate and contains a tetrahydrothienyl group with a 1,1-dioxide substitution
Vorbereitungsmethoden
The synthesis of 1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate typically involves the reaction of 1-naphthyl isocyanate with 1,1-dioxidotetrahydrothien-3-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1,1-Dioxidotetrahydrothien-3-yl 1-naphthylcarbamate can be compared with other similar compounds, such as:
Naphthoylindoles: These compounds have a similar naphthyl group but differ in their overall structure and properties.
Naphthylcarbamates: These compounds share the carbamate functional group but may have different substituents.
Eigenschaften
Molekularformel |
C15H15NO4S |
---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
(1,1-dioxothiolan-3-yl) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H15NO4S/c17-15(20-12-8-9-21(18,19)10-12)16-14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12H,8-10H2,(H,16,17) |
InChI-Schlüssel |
LCPWLCMCDIRXJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1OC(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.